2-Phenyl-4-pentenal

Description

Structural Context and Chemical Significance of 2-Phenyl-4-pentenal

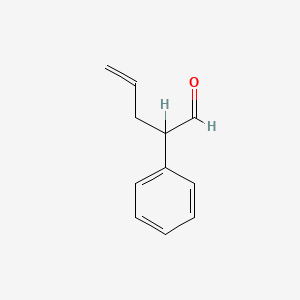

The chemical structure of this compound consists of a five-carbon chain (pentenal) with a phenyl group substituted at the second carbon (the α-position) and a carbon-carbon double bond at the 4-5 position. The presence of a carbonyl group (C=O) at the end of the carbon chain defines it as an aldehyde.

This unique arrangement of functional groups imparts significant chemical reactivity and versatility to the molecule. The key structural features include:

An Aldehyde Group: This functional group is highly reactive towards nucleophiles and can participate in a wide range of chemical transformations, such as reductions to alcohols, oxidations to carboxylic acids, and the formation of imines and acetals. mdpi.com

An α-Chiral Center: The carbon atom to which the phenyl group is attached is a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of single enantiomers of such α-substituted aldehydes is a significant goal in asymmetric catalysis.

A Phenyl Substituent: The phenyl group at the α-position influences the electronic properties and steric environment of the aldehyde, affecting its reactivity. The protons on this α-carbon are activated, making them susceptible to deprotonation and subsequent alkylation reactions.

A Terminal Alkene: The carbon-carbon double bond provides another site for chemical modification, allowing for reactions such as hydrogenation, halogenation, and various other electrophilic additions.

The combination of these features makes this compound a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. mdpi.com

Interactive Data Table: Properties of this compound

Current Research Landscape and Emerging Questions in Pentenal Chemistry

While literature specifically detailing this compound is sparse, the broader class of compounds to which it belongs—α-substituted and α,β-unsaturated aldehydes—is an area of intense research. researchgate.net The development of efficient methods for the synthesis of these bifunctional compounds is a dynamically progressing field. researchgate.net

A major focus in modern organic synthesis is the development of catalytic asymmetric methods to control the stereochemistry of molecules. For α-substituted aldehydes like this compound, a key challenge and area of research is the enantioselective functionalization at the α-position to create quaternary carbon stereocenters, which are common motifs in natural products and bioactive substances. mdpi.com Both organocatalytic and metal-catalyzed approaches are being explored to achieve this, aiming for high yields and excellent stereocontrol. mdpi.comnih.gov For instance, proline and its derivatives have been used as organocatalysts for the α-amination of α-branched aldehydes. nih.gov

Emerging questions in the field often revolve around enhancing the efficiency and selectivity of reactions involving these versatile building blocks:

Stereoselective Synthesis: How can we develop highly efficient and selective catalytic methods for the synthesis of single enantiomers of α-aryl aldehydes? Research is ongoing in areas like palladium-catalyzed asymmetric allylic alkylation and subsequent rearrangement reactions to generate α-chiral aldehydes. nih.govfigshare.com

Domino and Cascade Reactions: Can we design multi-step reactions in a single pot (cascade reactions) that use unsaturated aldehydes as starting materials to rapidly build molecular complexity? This approach is being explored through methods like domino hydroformylation/aldol (B89426) condensation to create substituted α,β-unsaturated aldehydes. researchgate.net

Novel Reactivity: What new transformations can be discovered for functionalized pentenals? The development of new umpolung strategies, which reverse the typical reactivity of a functional group, is one such avenue. For example, recent work has focused on catalytically generating a chiral α-alkoxyalkyl anion from an aromatic aldehyde for use in asymmetric synthesis. acs.org

Green Chemistry: How can the synthesis of these compounds and their subsequent reactions be made more environmentally benign? This includes the use of more sustainable catalysts, reducing waste, and employing less hazardous solvents. rsc.org

The selective hydrogenation of the double bond versus the aldehyde group in unsaturated aldehydes is another critical area of study, particularly for producing fine chemicals used in flavors and pharmaceuticals. tandfonline.com The ability to selectively target one functional group while leaving another intact is a significant challenge that drives innovation in catalysis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWQZEMADHTUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865151 | |

| Record name | Benzeneacetaldehyde, .alpha.-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-coloured liquid; Fruity floral aroma | |

| Record name | 2-Phenyl-4-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1464/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 3.00 mm Hg | |

| Record name | 2-Phenyl-4-pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Phenyl-4-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1464/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.999-1.006 | |

| Record name | 2-Phenyl-4-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1464/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24401-36-3 | |

| Record name | α-2-Propen-1-ylbenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24401-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024401363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, .alpha.-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetaldehyde, .alpha.-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-4-pentenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-4-PENTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C035830O9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenyl-4-pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Phenyl 4 Pentenal and Its Structural Analogues

Total Synthesis Approaches to 2-Phenyl-4-pentenal

The synthesis of this compound, an unsaturated aldehyde, involves strategic carbon-carbon bond formations and functional group manipulations. Key approaches focus on building the core structure through established organic reactions, optimized for yield and selectivity.

Aldol (B89426) Condensation and Related Carbonyl Coupling Strategies

A primary and effective method for synthesizing phenyl-substituted pentenal structures is the aldol condensation. This reaction typically involves the coupling of an aldehyde or ketone enolate with another carbonyl compound. In the context of this compound, this can be achieved through a cross-aldol reaction between benzaldehyde (B42025) and butanal. ontosight.ai The reaction proceeds via the formation of an enolate from butanal, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde yields the α,β-unsaturated product.

The efficiency of aldol condensations can be significantly influenced by the choice of catalyst and reaction conditions. Basic catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are commonly employed to facilitate enolate formation. Alternatively, acid catalysis can be used, which proceeds through an enol intermediate. wikipedia.org The use of nitrogenous organic bases, like pyrrolidine (B122466) or piperidine, often in combination with an organic acid co-catalyst, has been shown to provide high yields and selectivity, minimizing side reactions such as self-condensation. researchgate.net Optimization of parameters like temperature, reaction time, and solvent is crucial for maximizing the yield and purity of the final product.

Beyond traditional aldol reactions, other carbonyl coupling strategies can be envisioned. These might include metal-catalyzed cross-coupling reactions or Knoevenagel condensation variants, which offer alternative pathways to construct the carbon skeleton, though they may involve more complex procedures.

Table 1: Comparison of Aldol Condensation Conditions for Phenyl-substituted Alkenals

| Catalyst System | Reactants | Temperature (°C) | Yield (%) | Key Advantages |

| Nitrogenous organic bases (e.g., pyrrolidine) | Benzaldehyde and pentanal derivatives | 0–40 | >90 | High selectivity, mild conditions, operational simplicity |

| Inorganic bases (e.g., NaOH) | Benzaldehyde and crotonaldehyde | Not specified | Not specified | Readily available and cost-effective catalyst |

| Organocatalysts (e.g., proline derivatives) | Aldehydes | 45 | 64-99 | High chemoselectivity researchgate.net |

This table is generated based on data for analogous reactions and provides a general overview of typical conditions and outcomes.

Development of Convergent and Linear Synthesis Pathways

The synthesis of complex molecules like this compound can be approached through either linear or convergent strategies. A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. wikipedia.org For instance, a linear approach to this compound could start with a simple phenyl-containing precursor, which is then elaborated step-by-step to introduce the pentenal chain. The Holton Taxol total synthesis provides a classic example of a linear strategy, where the molecule is assembled in a step-by-step fashion from a starting material. wikipedia.orgchemeurope.com

Synthesis of 2-Methyl-2-phenyl-4-pentenal

The synthesis of the structural analogue, 2-methyl-2-phenyl-4-pentenal, introduces the additional challenge of creating a quaternary carbon center at the C2 position. This requires specific synthetic methodologies to achieve the desired substitution pattern.

Multi-Step Preparations Utilizing Phosphorus-Containing Reagents (e.g., Diethyl Phthalimidomethylphosphonate)

A notable multi-step synthesis for 2-methyl-2-phenyl-4-pentenal utilizes phosphorus-containing reagents, specifically through a sequence involving diethyl phthalimidomethylphosphonate. orgsyn.orglookchem.com This method is part of a broader strategy for the geminal acylation-alkylation at a carbonyl center. orgsyn.org

The synthesis begins with the preparation of N-bromomethylphthalimide from N-hydroxymethylphthalimide. orgsyn.orglookchem.com This is followed by a reaction with triethyl phosphite (B83602) to form diethyl phthalimidomethylphosphonate. orgsyn.orglookchem.com This phosphonate (B1237965) is then converted to diethyl N-benzylideneaminomethylphosphonate. orgsyn.orgorgsyn.org This key intermediate serves as a reagent for the homologation of ketones. orgsyn.orgorgsyn.org The final steps involve the reaction of this phosphonate reagent with a suitable precursor, followed by alkylation and hydrolysis to yield the target molecule, 2-methyl-2-phenyl-4-pentenal, with reported yields in the range of 75-83%. orgsyn.orgorgsyn.org

Other phosphorus-containing reagents, such as diethyl isocyanomethylphosphonate and dimethyl diazomethylphosphonate, have also been developed for related transformations in organic synthesis. orgsyn.org

Geminal Functionalization Strategies at Carbonyl Centers

The synthesis of 2-methyl-2-phenyl-4-pentenal is a prime example of geminal functionalization at a carbonyl center, which involves the introduction of two new groups at the carbon atom that was originally part of the carbonyl group. orgsyn.org This transformation allows for the construction of a quaternary carbon atom. researchgate.net

The strategy described by Martin et al. utilizes a metalloenamine intermediate derived from a ketone. orgsyn.orgresearchgate.net This nucleophilic intermediate can be alkylated, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis of the resulting imine functionality reveals the desired aldehyde. This methodology is particularly useful for creating 4,4-disubstituted cyclopentenones and cyclohexenones. orgsyn.org The gem-dialkyl effect, where the presence of two alkyl groups on the same carbon can influence reactivity and favor cyclization, is a relevant concept in such transformations. unipd.it

Optimization of Reaction Conditions and Yields in Aldehyde Alkylation

The alkylation of carbons alpha to an aldehyde group can be challenging due to the propensity of aldehydes to undergo side reactions, such as self-condensation. google.com Therefore, the optimization of reaction conditions is critical to achieve high yields of the desired alkylated product. google.com

In the synthesis of a related compound, 2,4-dimethyl-2-phenyl-4-pentenal (B14112783), a base-catalyzed alkylation of hydratropic aldehyde (2-phenylpropanal) with methallyl chloride is employed. google.com The choice of base, solvent, and temperature significantly impacts the reaction outcome. google.com For instance, using sodium methoxide (B1231860) as the base in methanol (B129727) is an economical choice, but other strong bases can also be effective. google.com The reaction temperature can range from below 0°C to over 100°C depending on the specific reactants and solvent system. google.com A key finding was that adding the base to the reactants, rather than the other way around, provided the desired product in a surprisingly high yield of 84%, with minimal by-products from self-condensation. google.com This highlights the importance of the order of addition and careful control of reaction parameters in optimizing aldehyde alkylation reactions.

Table 2: Reagents and Intermediates in the Synthesis of 2-Methyl-2-phenyl-4-pentenal

| Compound Name | Role in Synthesis | Reference |

| N-Bromomethylphthalimide | Intermediate | orgsyn.orglookchem.com |

| Diethyl phthalimidomethylphosphonate | Phosphorus-containing reagent precursor | orgsyn.orglookchem.com |

| Triethyl phosphite | Reagent for phosphonate synthesis | orgsyn.orglookchem.com |

| Diethyl N-benzylideneaminomethylphosphonate | Key phosphonate reagent for homologation | orgsyn.orgorgsyn.org |

| Hydratropic aldehyde (2-phenylpropanal) | Starting material for a related analogue | google.com |

| Methallyl chloride | Alkylating agent | google.com |

| Butyllithium | Strong base for deprotonation | orgsyn.orgorgsyn.org |

| Allyl bromide | Alkylating agent | lookchem.com |

Synthesis of Branched Pentenal Analogues (e.g., 4-Methyl-2-phenyl-2-pentenal, 2,4-Dimethyl-2-phenyl-4-pentenal)

The creation of branched pentenal analogues is crucial for developing compounds with specific olfactory properties, such as the cocoa aroma of 4-methyl-2-phenyl-2-pentenal or the rose geranium scent of 2,4-dimethyl-2-phenyl-4-pentenal. vulcanchem.comchemicalbook.comgoogle.com These syntheses often rely on classic carbon-carbon bond-forming reactions, tailored to achieve the desired substitution patterns.

Alkylation of carbons alpha to an aldehyde is a direct method for introducing branched structures. However, this approach can be challenging due to the propensity of aldehydes to undergo self-condensation under basic conditions. google.com Despite these challenges, specific methods have been developed for the efficient synthesis of highly substituted aldehydes.

A notable example is the synthesis of 2,4-dimethyl-2-phenyl-4-pentenal. This process involves the alkylation of 2-phenylpropanal (B145474) with methallyl chloride. The reaction is successfully carried out using a strong base like sodium amide in a solvent such as toluene (B28343). This method has been shown to produce the desired product in high yield (84% of theoretical), which is surprising given the potential for side reactions. google.com The resulting 2,4-dimethyl-2-phenyl-4-pentenal is valued in perfumery for its potent rose geranium fragrance. google.com

Table 1: Synthesis of 2,4-Dimethyl-2-phenyl-4-pentenal via Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Phenylpropanal | Methallyl Chloride | Sodium Amide | Toluene | 2,4-Dimethyl-2-phenyl-4-pentenal | 84% | google.com |

Aldol condensation is a cornerstone of carbonyl chemistry and a primary route for synthesizing α,β-unsaturated aldehydes. vulcanchem.commagritek.com This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl intermediate, which then typically dehydrates to yield the unsaturated product. magritek.com

The synthesis of 4-methyl-2-phenyl-2-pentenal, known for its characteristic cocoa aroma, is a prime example of this methodology. vulcanchem.comchemicalbook.com It is commonly prepared through the aldol condensation of 2-phenylpropanal and isobutyraldehyde. vulcanchem.com The reaction is typically catalyzed by a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The process involves the deprotonation of an enolizable aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde. vulcanchem.com

Table 2: Aldol Condensation for Branched Pentenal Analogues

| Aldehyde 1 | Aldehyde 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Phenylpropanal | Isobutyraldehyde | Base (e.g., NaOH, KOH) | 4-Methyl-2-phenyl-2-pentenal | vulcanchem.com |

| Benzaldehyde | 3-Buten-1-ol | PPTS | This compound | vulcanchem.com |

Achieving stereochemical control in the synthesis of unsaturated pentenals is essential, as the geometry of the double bond (E/Z isomerism) and the presence of chiral centers can significantly impact the molecule's properties. numberanalytics.com Strategies for controlling stereochemistry include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective reactions. numberanalytics.com

For α,β-unsaturated aldehydes, the final dehydration step of the aldol condensation can often lead to a mixture of (E) and (Z) stereoisomers. vulcanchem.com The molecular structure of synthesized 4-methyl-2-phenyl-2-pentenal has been described as existing in E and Z configurations with respect to the C3=C4 double bond. iucr.orgresearchgate.net Advanced techniques, such as copper-catalyzed asymmetric conjugate addition of alkylzirconium species to α,β-unsaturated thioesters, offer a pathway to enantiomerically enriched building blocks that can be converted to chiral aldehydes. rsc.org While not directly applied to this compound in the provided sources, these methods represent the forefront of stereochemical control in the synthesis of complex acyclic molecules. rsc.orgnih.gov

Aldolic Condensation Pathways to Unsaturated Aldehydes

Synthesis of Positional Isomers and Derivatives (e.g., 3-Phenyl-4-pentenal)

The synthesis of positional isomers, where the phenyl group is located at a different position on the pentenal chain, requires strategies that precisely control the assembly of the carbon skeleton.

Regioselectivity is key to synthesizing specific positional isomers like 3-phenyl-4-pentenal. rsc.orgd-nb.info One documented method for synthesizing this isomer involves the reaction of phenylmagnesium bromide with 4-pentenal (B109682). ontosight.ai This Grignard reaction ensures the phenyl group is added at the desired position. Another approach involves the reduction of corresponding esters or acids, followed by oxidation to yield the aldehyde. ontosight.ai

The hydroformylation of butadiene derivatives also offers a route to various pentenal isomers. For instance, the hydroformylation of 1,3-butadiene (B125203) can lead to a mixture including 3-pentenal and 4-pentenal derivatives, which can then be further functionalized. researchgate.net Controlling the regioselectivity in such reactions is a significant challenge, often depending on the specific catalyst and reaction conditions used. rsc.orgresearchgate.net

Precursor Chemistry and Functional Group Interconversions for Pentenal Derivatives

The synthesis of complex aldehydes often relies on the availability of suitable starting materials and the ability to convert one functional group into another efficiently. imperial.ac.ukslideshare.netnumberanalytics.com Functional group interconversions (FGIs) are fundamental to organic synthesis, involving reactions like oxidation, reduction, and substitution. imperial.ac.ukfiveable.me

For example, the synthesis of pentenal derivatives can start from corresponding alcohols, which are then oxidized to the aldehyde. The oxidation of (4E)-4-Methyl-5-phenyl-4-penten-1-ol using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) is a method used to produce (4E)-4-methyl-5-phenyl-4-pentenal. google.com Conversely, aldehydes can be reduced to alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These FGIs are crucial for creating a variety of derivatives and for preparing the necessary precursors for more complex synthetic steps. imperial.ac.ukyoutube.com

Reaction Chemistry and Chemical Transformations of 2 Phenyl 4 Pentenal Derivatives

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 2-phenyl-4-pentenal is a primary site of chemical reactivity, readily undergoing a variety of transformations typical of aldehydes. ontosight.ai These reactions are fundamental to the synthesis of more complex molecules.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org This reactivity is central to numerous synthetic applications. Aldehydes, in general, are more reactive towards nucleophilic attack than ketones due to lesser steric hindrance and electronic effects. libretexts.org

One of the hallmark reactions of aldehydes is the aldol (B89426) condensation. While this compound itself can undergo self-condensation, it is more commonly used as a substrate in cross-aldol reactions. For instance, the synthesis of related structures like 4-methyl-2-phenyl-2-pentenal involves the aldol condensation between 2-phenylpropanal (B145474) and isobutyraldehyde. vulcanchem.com Similarly, 2-phenyl-2-pentenal (B1364180) can be synthesized via the aldol condensation of benzaldehyde (B42025) and pentanal. These reactions are typically catalyzed by bases such as sodium hydroxide (B78521) or organic bases like pyrrolidine (B122466).

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org For condensation reactions, this is often followed by a dehydration step to form a new carbon-carbon double bond.

Formation of Acetals and Imines

The aldehyde group of this compound readily reacts with alcohols and amines to form acetals and imines, respectively. ontosight.ai These reactions are crucial for creating protecting groups or for synthesizing new functional derivatives.

Acetals are formed when an aldehyde reacts with two equivalents of an alcohol under acidic conditions. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org The formation of acetals is a reversible process, and the removal of water is necessary to drive the reaction to completion. libretexts.org Cyclic acetals can also be formed by using a diol, such as ethylene (B1197577) glycol. libretexts.org While specific studies on this compound are limited, the principles of acetal (B89532) formation are well-established for aldehydes. For phenyl-pentenal derivatives, anhydrous solvents are often employed to ensure high yields. vulcanchem.com

Imines , or Schiff bases, are formed from the reaction of an aldehyde with a primary amine, involving the elimination of a water molecule. libretexts.org This reaction is also reversible and its rate is pH-dependent. libretexts.org The formation of imines from aldehydes is a fundamental transformation in organic synthesis and biochemistry. For instance, various aldehydes can be reacted with primary amines to yield the corresponding imines, a reaction that can be catalyzed by organocatalysts like pyrrolidine. organic-chemistry.org A derivative, 2,2-dimethyl-N-phenylpent-4-en-1-imine, has been synthesized, demonstrating the accessibility of this class of compounds. chemsynthesis.com

Table 1: Reactions of the Aldehyde Moiety in Phenyl-Pentenal Systems This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| Aldol Condensation | Aldehyde/Ketone | α,β-Unsaturated Aldehyde | Base or Acid Catalyst | vulcanchem.com |

| Acetal Formation | Alcohol, Acid Catalyst | Acetal | Removal of water | libretexts.orgvulcanchem.com |

| Imine Formation | Primary Amine | Imine (Schiff Base) | pH control | libretexts.orgorganic-chemistry.org |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether | |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Methanol (B129727) or THF | |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | Acidic/Aqueous |

Reactivity of the Alkenyl Moiety

The carbon-carbon double bond in the pentenal chain of this compound provides another reactive site, allowing for a range of transformations that can lead to cyclic structures and isomeric products.

Intramolecular Cycloaddition and Cyclization Reactions (e.g., Hydroacylation)

Intramolecular hydroacylation is a powerful atom-economical reaction that involves the addition of the aldehyde C-H bond across the alkene double bond to form a cyclic ketone. escholarship.org This reaction is typically catalyzed by transition metal complexes, most notably those of rhodium. escholarship.orgrsc.org

The hydroacylation of 4-pentenals and their derivatives has been extensively studied as a method for synthesizing cyclopentanones. rsc.orgresearchgate.net Chiral rhodium catalysts have been employed to achieve highly enantioselective cyclizations. rsc.org The general mechanism involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the alkene into the metal-hydride or metal-acyl bond, and subsequent reductive elimination to yield the ketone and regenerate the catalyst. rsc.org While some substrates like 4-phenyl-4-pentenal have been noted to be challenging for certain catalytic systems, the general methodology is applicable to a range of substituted pentenals. rsc.org

Isomerization and Double-Bond Migration Pathways

The position of the double bond in alkenyl systems can often be changed through isomerization reactions, which can be promoted by catalysts or reaction conditions. chemistrysteps.comyoutube.com In systems related to this compound, such as other pentenal isomers, double-bond migration is a known process. For example, the isomerization of 3-pentenal to 2-pentenal can occur over certain catalysts. researchgate.net

In the context of phenylalkenals, double-bond migration can be influenced by the desire to achieve greater thermodynamic stability, often through conjugation with the phenyl ring or the carbonyl group. While specific studies detailing the isomerization pathways of this compound are not abundant, the principles of alkene isomerization suggest that under appropriate acidic, basic, or metal-catalyzed conditions, migration of the double bond to form a more conjugated system is a plausible transformation. For example, rhodium catalysts used in hydroacylation can also catalyze the isomerization of olefins. lookchem.com Furthermore, radical-mediated processes have also been shown to facilitate the migration of double bonds. chemistryworld.com

Derivatization Chemistry of Pentenal Systems

The dual functionality of this compound allows for a wide array of derivatization reactions, leading to a diverse range of chemical structures with potential applications in various fields.

Derivatization can occur at either the aldehyde or the alkene, or both. As discussed, the aldehyde can be converted to alcohols, carboxylic acids, acetals, and imines. libretexts.orglibretexts.org The alkene can be hydrogenated, halogenated, or participate in cycloadditions.

Furthermore, the entire this compound scaffold can serve as a building block for more complex molecules. For instance, derivatives such as 2,4-dimethyl-2-phenyl-4-pentenal (B14112783) have been synthesized and are noted for their specific organoleptic properties. google.com The synthesis of such derivatives often involves alkylation at the α-carbon to the aldehyde, a reaction that can be surprisingly efficient despite the propensity of aldehydes for self-condensation.

The development of new derivatization agents and methods continues to expand the chemical space accessible from pentenal systems. For example, specialized reagents have been designed for the targeted derivatization of aldehydes for analytical purposes, such as in mass spectrometry. researchgate.net These methods often involve the formation of imines or other stable adducts that enhance detection and characterization.

Formation of Stable Conjugates (e.g., Thiosemicarbazones)

Thiosemicarbazones are derivatives formed by the reaction of an aldehyde or ketone with thiosemicarbazide (B42300). These compounds are of interest due to their structural properties and ability to chelate with metal ions. iucr.org The synthesis of a thiosemicarbazone from a close derivative, 4-methyl-2-phenyl-2-pentenal, provides a clear example of this transformation.

The reaction involves the condensation of the aldehyde with thiosemicarbazide, typically under reflux in an alcohol solvent like methanol. iucr.orgresearchgate.net The nucleophilic amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of an imine, in this case, a thiosemicarbazone. chemistry.coach

A study on the synthesis of 4-methyl-2-phenyl-2-pentenal thiosemicarbazone reported a 56% yield after refluxing the reactants in methanol for 2-3 hours. iucr.orgiucr.org The resulting product was characterized as a brown, crystalline solid. iucr.orgresearchgate.net

Table 1: Synthesis and Properties of 4-Methyl-2-phenyl-2-pentenal Thiosemicarbazone

| Parameter | Value | Source(s) |

|---|---|---|

| Reactants | 4-methyl-2-phenyl-2-pentenal, Thiosemicarbazide | iucr.orgiucr.org |

| Solvent | Methanol | iucr.orgiucr.org |

| Conditions | Reflux for 2-3 hours | iucr.orgiucr.org |

| Product Yield | 56% | iucr.orgiucr.org |

| Melting Point | 199–202°C | iucr.orgiucr.org |

| Molecular Formula | C₁₃H₁₇N₃S | iucr.orgiucr.org |

Structural analysis of the resulting thiosemicarbazone, C₁₃H₁₇N₃S, reveals that the thiosemicarbazone moiety is nearly planar. iucr.orgiucr.org In the crystal structure, molecules are linked by hydrogen bonds between the amine hydrogens and the sulfur atom, forming layered sheets. iucr.orgresearchgate.net

Addition Reactions to Unsaturated Linkages (e.g., Grignard-Type Additions)

Grignard reagents (R-MgX) are potent nucleophiles widely used for forming new carbon-carbon bonds via addition to carbonyl groups. doubtnut.com In the case of this compound, the aldehyde group is the primary site for such an attack. Since the carbon-carbon double bond is not in conjugation with the carbonyl group, the reaction proceeds as a classic 1,2-addition to the aldehyde. chemistry.coach

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield a secondary alcohol. vaia.commasterorganicchemistry.com

For example, the reaction of this compound with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr) would be expected to produce 3-phenyl-1-hexen-5-ol.

Hypothetical Grignard Reaction Scheme:

Step 1: this compound + R-MgX → Magnesium alkoxide intermediate

Step 2: Aqueous workup (e.g., H₃O⁺) → Secondary alcohol

The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon. vaia.com This reaction is a fundamental method for elaborating the carbon skeleton and synthesizing more complex alcohol derivatives from an aldehyde precursor. masterorganicchemistry.com

Phosphine-Mediated Reactions and Carbanion Generation in Unsaturated Aldehydes

Tertiary phosphines are unique catalysts in organic synthesis, acting as strong nucleophiles that can initiate a variety of transformations. illinois.edu Their reactions with unsaturated aldehydes are a key method for generating carbanionic intermediates. ubc.canumberanalytics.com The reactivity is particularly well-documented for α,β-unsaturated aldehydes, such as the related compound cinnamaldehyde (B126680). ubc.ca

The catalytic cycle typically begins with the nucleophilic conjugate addition of the phosphine (B1218219) to the β-carbon of an α,β-unsaturated aldehyde. illinois.edunih.gov This addition forms a zwitterionic intermediate known as a β-phosphonium enolate, which possesses a carbanion at the α-position. illinois.edu This carbanion is a potent nucleophile capable of participating in subsequent reactions. numberanalytics.com

Research on the interaction of tris(3-hydroxypropyl)phosphine with cinnamaldehyde in an aqueous solution demonstrated that this phosphine-induced carbanion generation can lead to self-condensation of the aldehyde. ubc.ca The initial nucleophilic attack by the phosphine on the β-carbon of cinnamaldehyde generates a carbanion intermediate. This intermediate then attacks another molecule of the aldehyde, ultimately leading to dimerization products like 2-benzyl-5-phenyl-pent-2,4-dienal and 5-phenyl-2-(phenylmethylene)-4-pentenal. ubc.ca

Table 2: Phosphine-Mediated Self-Condensation of Cinnamaldehyde

| Parameter | Details | Source(s) |

|---|---|---|

| Substrate | Cinnamaldehyde (an α,β-unsaturated aldehyde) | ubc.ca |

| Catalyst | Tris(3-hydroxypropyl)phosphine (THPP) | ubc.ca |

| Key Intermediate | β-phosphonium enolate (carbanion) | illinois.eduubc.ca |

| Reaction Type | Self-condensation (Dimerization) | ubc.ca |

| Observed Products | 2-Benzyl-5-phenyl-pent-2,4-dienal, 5-Phenyl-2-(phenylmethylene)-4-pentenal | ubc.ca |

This unique reactivity, where the phosphine acts as a nucleophilic catalyst to generate a carbanion from an unsaturated aldehyde, underscores the versatility of phosphine organocatalysis in forming new carbon-carbon bonds. illinois.edunih.gov

Catalytic Transformations in 2 Phenyl 4 Pentenal Chemistry

Homogeneous Catalysis for Selective Synthesis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, provides a powerful platform for the selective transformation of 2-phenyl-4-pentenal and related structures. Transition metals, particularly rhodium and palladium, are central to these methodologies due to their ability to orchestrate complex bond-forming events with high levels of control.

The intramolecular hydroacylation of 4-pentenals, a reaction that involves the activation of an aldehydic C-H bond and its subsequent addition across an internal olefin, is a well-established, atom-economical method for synthesizing cyclopentanones. nih.govucl.ac.uk This transformation is effectively catalyzed by cationic rhodium(I) complexes, particularly those stabilized by diphosphine ligands. nih.govacs.org The reaction proceeds via oxidative addition of the aldehyde C-H bond to the rhodium center, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the cyclic ketone. snnu.edu.cn

When a substituent is present on the pentenal backbone, as in the case of phenyl-substituted pentenals, the intramolecular hydroacylation can lead to the formation of multiple diastereomers. The study of related substrates, such as 3-phenyl-4-pentenal, reveals the complexity of the reaction mechanism. Using chiral rhodium catalysts, such as those containing the (S)-BINAP ligand, the hydroacylation can proceed with notable diastereoselectivity to form β-phenylcyclopentanone. acs.org

| Substrate | Catalyst | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| 3-Phenyl-4-pentenal (racemic) | [Rh((S)-binap)]+ | β-Phenylcyclopentanone, 4-Phenyl-4-pentenal | Diastereoselective formation of both cyclopentanone (B42830) and an isomeric pentenal, indicating complex, reversible mechanistic steps. | acs.org |

| Symmetrical 3,4-Disubstituted 4-Pentenal (B109682) | Chiral Rhodium(I)-complex | α,β-Disubstituted Cyclopentanone | Achieved highly diastereoselective and enantioselective cyclization, creating two new chiral centers concurrently. | snnu.edu.cn |

Catalytic kinetic resolution is a powerful strategy for separating enantiomers of a racemic starting material. In the context of chiral pentenals, a chiral rhodium catalyst can selectively react with one enantiomer at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. For racemic 3-phenyl-4-pentenal, a chiral catalyst like [Rh((S)-binap)]+ not only facilitates the diastereoselective formation of the cyclopentanone product but also resolves the starting material by converting one enantiomer more rapidly. acs.org

A more advanced approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution with in-situ racemization of the starting material. escholarship.orgescholarship.org This allows for the theoretical conversion of a racemic aldehyde entirely into a single, highly enantioenriched stereoisomer of the product. In a reported DKR of chiral 4-pentenals, a dual catalytic system was employed: a primary amine catalyst racemizes the aldehyde substrate through enamine formation and hydrolysis, while a cationic rhodium catalyst promotes the enantioselective hydroacylation. escholarship.orgescholarship.org This stereoconvergent approach yields α,γ-disubstituted cyclopentanones with high diastereoselectivity (dr) and enantioselectivity (ee). escholarship.org

| Process | Substrate Type | Catalytic System | Outcome | Selectivity Achieved | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Racemic 4-pentenals | Chiral Rhodium Complex (e.g., [Rh(chiraphos)]Cl) | Enantioselective formation of α-quaternary cyclopentanones. | Up to 69% ee at 17% conversion. | nih.gov |

| Dynamic Kinetic Resolution (DKR) | Racemic α-allyl aldehydes | Dual system: Primary Amine + Cationic Rhodium Catalyst | Stereoconvergent synthesis of α,γ-disubstituted cyclopentanones. | >20:1:1:1 dr, >99% ee for specific substrates. | escholarship.org |

Hydroformylation, or the "oxo reaction," is a fundamental industrial process that adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. When applied to an unsaturated aldehyde like 4-pentenal, hydroformylation can produce a dialdehyde. The linear product, adipic aldehyde (hexanedial), is a valuable precursor for industrially significant chemicals like adipic acid and hexamethylenediamine, the monomers for nylon-6,6. datapdf.com

The rhodium-catalyzed hydroformylation of 4-pentenal has been systematically studied to maximize the yield of the linear n-product (adipic aldehyde) over the branched iso-product (2-methylglutaraldehyde). datapdf.comresearchgate.netfigshare.comacs.org The selectivity is highly dependent on the ligand coordinated to the rhodium center. By testing various phosphine (B1218219) and phosphite (B83602) ligands, researchers have been able to steer the reaction, achieving selectivities greater than 95% for adipic aldehyde. datapdf.comfigshare.comacs.org Using CO2-expanded media has also been shown to be beneficial, as it allows for fine-tuning of the H2/CO ratio in the reaction phase, which can accelerate the hydroformylation and improve selectivity. researchgate.net

Palladium catalysis offers a versatile toolkit for C-C bond formation, and many of its established reactions are applicable to unsaturated phenyl compounds. The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene. A related process is the palladium(II)-catalyzed phenylation of alkenes using organometallic reagents like diphenylantimony chloride or phenylantimony dichloride. researchgate.net This reaction proceeds smoothly in the presence of a catalytic amount of Pd(OAc)2 under air, affording phenylated alkenes without the need for an external reoxidant, which is often required in similar couplings. researchgate.net

Palladium catalysts also enable cross-coupling reactions to form cyclic products. For example, α,β-unsaturated aldehydes and ketones can couple with o-dibromobenzenes in the presence of a palladium catalyst and a base to produce indene (B144670) derivatives through the successive formation of two C-C bonds. oup.com These processes demonstrate the potential of palladium catalysis to construct complex carbocyclic and heterocyclic frameworks from unsaturated precursors bearing phenyl groups. oup.commdpi.com

Diastereoselective Pathways and Control

Hydroformylation of Unsaturated Aldehydes (e.g., 4-Pentenal to Adipic Aldehyde)

Organocatalysis in Asymmetric Reactions

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. researchgate.netsci-hub.se These metal-free catalysts operate through distinct mechanistic pathways, often involving the formation of transient iminium or enamine intermediates with the substrate. caltech.edu

For α,β-unsaturated aldehydes, a primary or secondary amine catalyst can reversibly condense with the aldehyde to form a chiral iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack in reactions like Diels-Alder cycloadditions or conjugate additions. caltech.edu

Conversely, the reaction of the catalyst with a carbonyl compound can generate a chiral enamine intermediate, which acts as a potent nucleophile in reactions such as asymmetric aldol (B89426) or Mannich reactions. researchgate.netua.es The Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol reaction, is a classic example that provides enantiomerically enriched cyclic ketones. chimia.ch While specific organocatalytic applications on this compound are not extensively documented, the established reactivity patterns for other unsaturated aldehydes provide a clear blueprint for its potential asymmetric transformations. For example, the phenyl group at the α-position could exert significant steric and electronic influence on the stereochemical outcome of organocatalyzed conjugate additions or aldol reactions, making it a substrate of interest for developing new selective methods.

Chiral Primary Alpha-Amino Acid Catalysis for Pentenal Derivatives

The use of chiral primary alpha-amino acids and their derivatives as organocatalysts has emerged as a powerful strategy in asymmetric synthesis. frontiersin.org These catalysts operate through the formation of chiral enamines or iminium ions, intermediates that effectively control the stereochemical outcome of various transformations. core.ac.uk While direct and extensive research on this compound within this specific catalytic framework is not widely documented in publicly available literature, the principles can be extrapolated from studies on structurally related α,β-unsaturated aldehydes.

Organocatalytic methods, particularly those employing chiral secondary amines derived from amino acids, have been successfully applied to the conjugate addition of nucleophiles to enals. core.ac.uk For instance, the reaction of α,β-unsaturated aldehydes with carbon and heteroatom nucleophiles can be catalyzed by chiral imidazolidinones, which are derived from amino acids. This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of enantioselectivity.

The general mechanism involves the reversible formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. This activation lowers the LUMO of the aldehyde, facilitating nucleophilic attack. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst.

While specific data tables for the reaction of this compound are not available, the following table illustrates the potential of this catalytic system with analogous substrates.

Table 1: Representative Enantioselective Conjugate Additions to α,β-Unsaturated Aldehydes Catalyzed by Chiral Amines

| Entry | Aldehyde Substrate | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde (B126680) | Pyrrole | Imidazolidinone A | CH2Cl2 | 92 | 90 |

| 2 | Crotonaldehyde | Indole | Imidazolidinone B | Toluene (B28343) | 85 | 93 |

| 3 | 3-Methyl-2-butenal | Thiophenol | Proline derivative | THF | 95 | 88 |

This table is a representation of typical results for analogous compounds and is for illustrative purposes, as specific data for this compound is not available in the cited sources.

Investigation of Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) represents a paradigm in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a reaction. wikipedia.org This synergistic action can lead to unique reactivity and selectivity that is not achievable with traditional catalysts where the ligand is merely a spectator. wikipedia.org The modes of cooperation are diverse and can involve the ligand acting as a Lewis base or acid, participating in aromatization/dearomatization cycles, or being redox-active. wikipedia.org

The application of metal-ligand cooperative catalysis to α,β-unsaturated aldehydes, including pentenal derivatives, is an area of active research. For instance, the hydroformylation of 4-pentenal to produce adipic aldehyde, a precursor for nylon-6,6, has been studied using rhodium catalysts with specifically designed bisphosphite ligands. researchgate.net By modifying the ligand structure, the selectivity towards the linear aldehyde product could be significantly enhanced to over 95%. researchgate.net This demonstrates the critical role of the ligand in directing the outcome of the catalytic transformation.

In the context of C-C bond formation, nickel-photoredox catalysis has been utilized for the direct cross-coupling of unactivated C(sp³)-H bonds with chloroformates. princeton.edu While not directly involving this compound, this methodology showcases the potential of combining metal catalysis with other activation strategies to forge new bonds under mild conditions. princeton.edu

Investigations into metal-ligand cooperative systems often involve detailed mechanistic studies to elucidate the roles of both the metal and the ligand. For example, in transfer hydrogenation reactions, iridium catalysts supported by bidentate N-picolylbenzenesulfonamide ligands have been shown to operate via a metal-ligand cooperative mechanism involving reversible deprotonation of the ligand.

The following table provides a conceptual overview of the types of transformations where metal-ligand cooperativity could be applied to substrates like this compound, based on existing research on similar molecules.

Table 2: Conceptual Applications of Metal-Ligand Cooperative Catalysis for Pentenal Derivatives

| Transformation | Metal/Ligand System (Example) | Potential Product from this compound | Key Feature of MLC |

| Hydroformylation | Rhodium / Bisphosphite | 3-Phenyl-1,6-hexanedial | Ligand design controls regioselectivity |

| Asymmetric Hydrogenation | Ruthenium / Chiral Diamine | Chiral 2-phenylpentanal | Ligand facilitates H2 activation and transfer |

| C-H Functionalization | Nickel / Photoredox Catalyst | Ester or ketone derivatives | Ligand participates in redox cycle |

This table is illustrative and based on the principles of metal-ligand cooperative catalysis, as direct applications to this compound are not detailed in the provided search results.

Mechanistic Elucidation and Theoretical Investigations of 2 Phenyl 4 Pentenal Reactions

Reaction Mechanism Studies

Experimental techniques remain a cornerstone for validating proposed reaction mechanisms. Methods such as kinetic analysis, isotopic labeling, and direct observation of intermediates provide tangible evidence to support or refute mechanistic hypotheses for reactions involving 2-phenyl-4-pentenal.

In related systems, kinetic resolution experiments have been employed to understand enantioselective hydroacylation reactions. For instance, the cyclization of 3-phenyl-4-pentenal, a structural isomer of the target compound, was studied to understand the rates of competing pathways, including cyclization, isomerization, and side-product formation. rsc.org Such analyses provide critical data on the factors that govern the efficiency and selectivity of a reaction.

Kinetic studies on the condensation of formaldehyde (B43269) and propionaldehyde, which share functional group similarities with this compound reactions, have identified the Mannich reaction step as rate-controlling, with a determined activation energy of 66.3 kJ/mol. researchgate.net This type of analysis, if applied to the self-condensation or other reactions of this compound, could similarly pinpoint the slowest step in a multi-step sequence, which is essential for process optimization. The competition between desired main reactions and undesired side reactions, such as the formation of 2-methyl-2-pentenal (B83557) in related syntheses, is often governed by kinetics and can be controlled by adjusting reaction parameters like temperature and time. researchgate.net

Deuterium (B1214612) labeling is an indispensable technique for tracing the path of atoms throughout a reaction. By replacing specific hydrogen atoms with deuterium, chemists can follow the label's position in the products, providing unambiguous evidence for or against proposed mechanistic pathways, such as specific hydrogen shifts or bond formations. chemistry-chemists.comumich.edu

While specific deuterium labeling studies on this compound are not extensively documented in the reviewed literature, the methodology's application to analogous systems demonstrates its potential. For example, deuterium labeling was crucial in establishing the stereochemistry of the oxypalladation step in the Wacker-type oxidative cyclization of a deuterated O-allylphenol, proving that the pathway could be either syn or anti depending on the specific palladium catalyst used. nih.gov

In the context of this compound cyclization, a deuterium atom could be placed at various positions, such as C1 (the aldehyde carbon) or C5, to investigate potential hydride shifts. The final position of the deuterium in the resulting tetrahydropyran (B127337) ring would help to distinguish between different mechanistic possibilities, such as a direct cyclization versus a pathway involving one or more 1,3- or 1,5-hydride shifts. ntu.edu.sg Such experiments are vital for validating mechanisms proposed by computational models. researchgate.net

The direct detection and characterization of transient intermediates are key to confirming a reaction mechanism. For the reactions of this compound, particularly acid-catalyzed cyclizations (Prins or oxonium-ene reactions), several key intermediates are proposed.

The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen, forming a highly reactive oxonium ion . vulcanchem.com This intermediate activates the molecule for intramolecular attack by the alkene. The subsequent C-C bond formation leads to a cyclic carbocation, specifically an oxocarbenium intermediate . vulcanchem.com In some related Prins reactions, an alternative pathway involving a hemiacetal intermediate has been identified through DFT calculations, which then undergoes ring closure to form the final product. beilstein-journals.org In photochemical reactions, different intermediates, such as triplet 1,4-biradicals formed after decarbonylation, have been proposed for related cyclopentanone (B42830) structures. ucla.edu

The table below summarizes key proposed intermediates in the cyclization of this compound and related unsaturated aldehydes.

| Intermediate Type | Precursor(s) | Reaction Type | Method of Identification/Postulation | Source(s) |

| Oxonium Ion | This compound, Acid Catalyst | Acid-Catalyzed Cyclization | Mechanistic Postulation | vulcanchem.com |

| Oxocarbenium Ion | Oxonium Ion | Acid-Catalyzed Cyclization | Mechanistic Postulation | vulcanchem.com |

| Hemiacetal Intermediate | 1,3-Diol | Prins Reaction | DFT Calculation | beilstein-journals.org |

| Zwitterionic Intermediate | Triplet Diradical | Photochemical Cyclization | Computational Study | science.gov |

| Triplet 1,4-Biradical | Acyl-Alkyl Biradical | Photochemical Decarbonylation | Mechanistic Postulation | ucla.edu |

These intermediates are typically short-lived and difficult to isolate, making their characterization challenging. Often, their existence is inferred from trapping experiments or, more commonly, through computational modeling.

Deuterium Labeling Studies for Pathway Determination

Computational Chemistry in Mechanistic Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for elucidating complex reaction mechanisms. It allows for the modeling of entire reaction energy profiles, providing detailed information about the structures and energies of transition states and intermediates that are often inaccessible experimentally. uomustansiriyah.edu.iq

DFT calculations are widely used to map the potential energy surface of a reaction, revealing the most likely pathway from reactants to products. This involves locating and calculating the energies of all stationary points, including intermediates and transition states.

For reactions analogous to the cyclization of this compound, DFT has been successfully applied. For instance, a DFT study of the Prins reaction of styrene (B11656) (which, like our target, has a phenyl-substituted double bond) and propene with formaldehyde was conducted to trace the reaction paths. beilstein-journals.org The calculations identified a concerted pathway to a 1,3-diol as the rate-determining step and explored subsequent channels leading to either an allylic alcohol or a 1,3-dioxane (B1201747) product via a novel hemiacetal intermediate. beilstein-journals.org Similar DFT calculations on the aza-Prins cyclization to form tetrahydroazepines have also been used to support the proposed mechanism involving C-N and C-C bond formation. researchgate.net

The table below presents representative energy data from a DFT study on the Prins reaction of styrene, illustrating how computational modeling can delineate reaction pathways.

Table: Calculated Activation Barriers (ΔG‡) for Prins Reaction of Styrene (Data adapted from a B3LYP computational study)

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Source |

| TS1 | Concerted formation of 1,3-diol (Rate-determining) | 33.6 | beilstein-journals.org |

| TS2 | Bimolecular elimination to form allylic alcohol | 27.2 | beilstein-journals.org |

| TS3 | Conversion of 1,3-diol to hemiacetal intermediate | 26.6 | beilstein-journals.org |

| TS4 | Ring closure of hemiacetal to form 1,3-dioxane | 20.3 | beilstein-journals.org |

This data is for the reaction of styrene (R=Ph) and is presented as a representative example of DFT analysis in a closely related system.

One of the major strengths of computational chemistry is its ability to predict and explain the selectivity of chemical reactions. By comparing the activation energies of competing transition states, one can determine which product is kinetically favored.

Regioselectivity: In reactions with multiple possible sites of attack, such as cycloadditions, DFT can explain the observed regioselectivity. Analysis of global and local electrophilicity and nucleophilicity indices derived from DFT helps predict how reactants will align. researchgate.net For example, in 1,3-dipolar cycloadditions, the observed regiochemistry is often rationalized by matching the most nucleophilic center of one reactant with the most electrophilic center of the other. researchgate.net

Stereoselectivity: DFT is also instrumental in understanding stereoselectivity. In the acid-catalyzed cyclization of vinylsilyl alcohols to form tetrahydrofurans, DFT calculations were performed to gain insight into the influence of substituents on the diastereoselectivity of the process. The calculations can model the different transition state geometries leading to cis or trans products. The energy difference between these transition states directly correlates to the predicted diastereomeric ratio. The origin of stereoselectivity in some photochemical reactions has been attributed to interaction-controlled factors, as revealed by distortion/interaction analysis of the calculated transition states. For the cyclization of this compound, DFT could be used to model the transition states leading to different diastereomers of the 2-phenyl-substituted tetrahydropyran product, thereby explaining the experimentally observed stereochemical outcome.

Transition State Structures and Energy Profiles

The study of transition state structures and energy profiles in reactions involving this compound is crucial for understanding reaction mechanisms and predicting product formation. Theoretical investigations, often employing quantum chemical calculations, provide valuable insights into the geometries and energies of these transient species.

Computational studies, such as those using density functional theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions. These calculations can elucidate the structures of key intermediates and transition states, helping to rationalize observed selectivities. For example, in the hydroformylation of related unsaturated aldehydes, DFT calculations have been used to identify the turnover-limiting transition state and to understand the factors controlling regioselectivity. researchgate.net

The steric and electronic effects of the phenyl group in this compound significantly influence the stability of transition states. The phenyl group can introduce steric hindrance, which may favor certain reaction pathways over others. Spectroscopic studies and quantum chemical calculations on related phenyl-substituted compounds have shown that steric effects can enforce specific conformations, thereby influencing reactivity. acs.org

Principles of Enantioselection in Chiral Catalysis

Enantioselection in chiral catalysis of reactions involving this compound and similar substrates is achieved through the use of chiral catalysts that create a diastereomeric relationship between the transition states leading to the two enantiomers of the product. The difference in the free energy of these diastereomeric transition states determines the enantiomeric excess (ee) of the reaction.

A prominent example is the catalytic kinetic resolution of racemic 3-phenyl-4-pentenal using a chiral rhodium catalyst, [Rh((S)-binap)]+. datapdf.com In this process, the chiral catalyst differentiates between the two enantiomers of the starting material, leading to the formation of an enantioenriched product. The enantioselectivity arises from the different rates at which the two enantiomers react with the chiral catalyst. datapdf.com

The design of the chiral ligand is paramount for achieving high enantioselectivity. For instance, in phase-transfer catalysis, chiral quaternary ammonium (B1175870) salts derived from binaphthyl structures have been shown to be effective. iupac.org The introduction of bulky substituents on the binaphthyl scaffold can enhance enantiofacial discrimination by creating a more defined chiral pocket around the active site. iupac.org

The interaction between the substrate and the chiral catalyst at the transition state is key to enantioselection. In organocatalysis, for example, chiral imidazolidinone catalysts activate α,β-unsaturated aldehydes, like this compound, through the formation of chiral iminium ions. caltech.edu This activation lowers the LUMO of the dienophile and directs the approach of the diene from a specific face, leading to the preferential formation of one enantiomer.

The enantiomeric excess of a reaction is often dependent on various factors, including the structure of the catalyst, the solvent, and the reaction temperature. For example, in certain phase-transfer catalyzed reactions, lowering the temperature and using a nonpolar solvent like toluene (B28343) can lead to higher enantioselectivity. iupac.org

Detailed mechanistic studies, often combining experimental kinetics with computational modeling, are essential for a deep understanding of the principles of enantioselection. These studies help to elucidate the specific non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the differentiation between the diastereomeric transition states. nih.gov

Interactive Data Table: Factors Influencing Enantioselectivity in Chiral Catalysis

| Catalyst Type | Substrate Type | Key Principle of Enantioselection | Factors Affecting ee |

| Chiral Rhodium Complexes (e.g., [Rh((S)-binap)]+) | 3-Phenyl-4-pentenal | Kinetic resolution via diastereomeric transition states. datapdf.com | Catalyst structure, solvent, substrate concentration. datapdf.com |

| Chiral Phase-Transfer Catalysts (e.g., binaphthyl derivatives) | Glycine derivatives | Enantiofacial discrimination by the chiral catalyst. iupac.org | Catalyst substituents, solvent, temperature. iupac.org |

| Chiral Imidazolidinone Organocatalysts | α,β-Unsaturated aldehydes | Formation of chiral iminium ions, leading to LUMO-lowering and facial shielding. caltech.edu | Catalyst structure, co-catalyst acidity. caltech.edu |

| Chiral Hydrogen-Bonding Templates with Sensitizers | 4-Substituted quinolones | Enantioselective [2+2] photocycloaddition guided by catalyst-substrate complexation. nih.gov | Catalyst structure, solvent, temperature. nih.gov |

Advanced Applications of 2 Phenyl 4 Pentenal in Complex Organic Synthesis

Synthesis of Natural Product Scaffolds and Analogues

The unique structural features of 2-Phenyl-4-pentenal make it a valuable precursor for constructing the core skeletons of natural products and their analogues. Its utility has been demonstrated in the synthesis of complex molecules that mimic or are directly related to naturally occurring compounds.

A significant application is in the synthesis of galiellalactone (B1674401) analogues. Galiellalactone is a natural product known for its biological activity. In a documented synthesis, methyl 2-phenylpent-4-enoate was reduced using diisobutylaluminium hydride (DIBAL-H) to yield 2-phenylpent-4-enal in situ. scirp.org This aldehyde intermediate was then reacted with ethynyl (B1212043) magnesium bromide to build a more complex carbon skeleton, ultimately leading to the formation of a 7-phenyl galiellalactone analogue. scirp.org This demonstrates the direct use of the 2-phenylpent-4-enal structure in creating analogues of complex natural products. scirp.org

Furthermore, the aldehyde and alkene functionalities of this compound are ideal for cycloaddition reactions to form key structural motifs. For instance, the compound can be used to generate β-lactam (2-azetidinone) rings through the Staudinger ketene-imine cycloaddition. rsc.org The β-lactam ring is a critical scaffold found in a vast array of natural products and pharmaceuticals, most notably the penicillin and cephalosporin (B10832234) families of antibiotics. The synthesis involves the reaction of an imine with a ketene (B1206846) derived from an acyl chloride, a transformation for which this compound can serve as a foundational building block. rsc.org

The utility of the broader pentenal structural framework is also evident in the total synthesis of other complex natural products. For example, 4-bromo-4-pentenal, a related compound, served as a key starting fragment in the efficient, gram-scale synthesis of a tricyclic core used in the total synthesis of ring C-seco limonoids. chemrxiv.org This highlights the strategic importance of the pentenal unit in assembling intricate molecular architectures found in nature.

Table 1: Application of this compound and Related Compounds in Natural Product Synthesis

| Starting Material/Intermediate | Key Reaction Type | Target Scaffold/Analogue | Significance | Reference |

|---|---|---|---|---|

| This compound | Nucleophilic Addition | 7-Phenyl Galiellalactone Analogue | Direct use in building analogues of bioactive natural products. | scirp.org |

| This compound | [2+2] Cycloaddition (Staudinger) | β-Lactam (2-Azetidinone) | Forms a core heterocyclic scaffold of many important pharmaceuticals and natural products. | rsc.org |

| 4-Bromo-4-pentenal | Multi-step Synthesis | Ring C-seco Limonoids | Demonstrates the utility of the pentenal core in the synthesis of complex terpenoids. | chemrxiv.org |

Precursors for Pharmaceutical and Bioactive Molecule Intermediates

This compound is a valuable starting material for the synthesis of intermediates used in the pharmaceutical industry. ontosight.ai Its functional groups can be readily converted into various pharmacophores, which are the essential molecular features responsible for a drug's biological activity.

The aldehyde group is a versatile handle for creating heterocyclic systems, which are present in over 90% of new medicines. ijnrd.org Through reactions like condensation, cycloaddition, and multicomponent reactions, this compound can be converted into a variety of bioactive heterocycles. ijnrd.orgmdpi.comeprajournals.com For example, condensation with hydrazines can yield pyrazoles, reaction with amidines can form pyrimidines, and the Paal-Knorr synthesis can produce furans, thiophenes, and pyrroles. These heterocyclic rings are central to numerous drugs with activities ranging from anticancer to anti-inflammatory and antimicrobial. mdpi.comeprajournals.com

The synthesis of galiellalactone analogues, as mentioned previously, is a direct example of using this compound as an intermediate for a molecule with potential therapeutic applications. scirp.org Similarly, the formation of β-lactam rings from this precursor provides access to one of the most important classes of antibiotics in medicinal history. rsc.org Research on related phenyl-aldehyde structures has shown their utility in creating Schiff base metal complexes that exhibit antimicrobial properties, indicating another pathway to bioactive molecules. researchgate.net

Table 2: Potential Bioactive Heterocycles Derivable from this compound

| Heterocyclic Class | Potential Synthesis Route from this compound | Associated Biological Activities | Reference |

|---|---|---|---|

| Pyrroles, Furans, Thiophenes | Paal-Knorr synthesis (after conversion of aldehyde) | Anti-inflammatory, Antimicrobial, Anticancer | researchgate.netijsrtjournal.com |

| Pyrazoles | Condensation with hydrazine (B178648) derivatives | Analgesic, Anti-inflammatory, Antidepressant | mdpi.com |

| Pyrimidines | Condensation with amidines or urea | Anticancer, Antiviral, Antibacterial | ijnrd.orgeprajournals.com |

| β-Lactams | Staudinger [2+2] cycloaddition | Antibacterial (Penicillin, Cephalosporin classes) | rsc.org |

| Quinolines | Friedländer Annulation or similar cyclization strategies | Antimalarial, Anticancer, Antifungal | nih.gov |

Building Blocks for Advanced Materials and Polymers

While the direct polymerization of this compound is not extensively documented, its structural analogues are recognized as important building blocks in materials science and polymer chemistry. chemicalbull.com The presence of both a polymerizable alkene group and a reactive aldehyde functionality suggests its potential as a versatile monomer for creating functional polymers.

Closely related compounds, such as 2,4-dimethyl-2-phenylpent-4-enal and 2-methyl-2-phenyl-4-pentenal, are used in the synthesis of specialized ligands for transition metal catalysts. google.com For example, derivatives of these aldehydes are used to prepare N-heterocyclic carbene (NHC) or cyclic (alkyl)(amino)carbene (CAAC) ligands for ruthenium catalysts employed in olefin metathesis. google.com Olefin metathesis is a powerful reaction for polymer synthesis, and the performance of the catalyst, which depends on its ligands, is critical.

Furthermore, the parent compound 4-pentenal (B109682) is known to be used in the production of polymers and resins. ontosight.ai The functional groups on this compound would allow it to be incorporated into polymer chains via its vinyl group, leaving the aldehyde moiety as a pendent functional group. This aldehyde can then be used for post-polymerization modification, such as cross-linking the polymer chains or attaching other molecules to tailor the material's properties. The use of a methylated analogue, 2-methyl-2-phenyl-4-pentenal, has been noted in the synthesis of ligands for fullerene-based supramolecular systems, which have potential in photoelectric applications, further underscoring the value of this chemical scaffold in advanced materials.

Intermediates for Aroma and Fragrance Compounds (Chemical Synthesis Perspective)

The phenyl-pentenal scaffold is of significant interest to the fragrance and flavor industry. This compound itself is described as having a fruity and floral odor and taste. foodb.cahmdb.cathegoodscentscompany.com Its structural isomers and substituted analogues often possess unique and valuable scent profiles, making them targets for chemical synthesis.